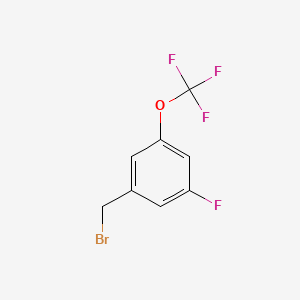

1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene

Description

1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, featuring a bromomethyl group, a fluorine atom, and a trifluoromethoxy group attached to the benzene ring

Propriétés

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLFSUVIEZRQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-fluoro-5-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), and catalysts (e.g., palladium on carbon).

Major products formed from these reactions include substituted benzene derivatives, carboxylic acids, aldehydes, and methyl-substituted compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The trifluoromethoxy group is known for enhancing the pharmacological properties of compounds. Research indicates that compounds containing trifluoromethyl groups exhibit improved potency and selectivity in biological systems.

- Antimicrobial Activity: Studies have shown that derivatives of trifluoromethyl-substituted compounds can act as potent growth inhibitors against drug-resistant bacteria, including strains of Staphylococcus aureus. For instance, the incorporation of the trifluoromethoxy group has been linked to increased efficacy in antimicrobial agents .

- Drug Development: The compound's structure allows for modifications that can lead to the development of new pharmaceuticals. The presence of the bromine atom facilitates nucleophilic substitution reactions, which are crucial in synthesizing various bioactive molecules .

Organic Synthesis

1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: Its bromomethyl group can be utilized in cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the formation of more complex structures. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

- Functionalization Reactions: The compound can undergo various functionalization reactions due to the electrophilic nature of the bromine atom, allowing for the introduction of different functional groups. This versatility makes it an important intermediate in synthetic organic chemistry .

Materials Science

The unique properties of this compound extend to materials science:

- Fluorinated Polymers: Compounds with trifluoromethoxy substituents are being explored for their potential use in developing high-performance materials, including polymers with enhanced thermal and chemical stability .

- Coatings and Adhesives: The incorporation of trifluoromethoxy groups into polymer matrices can improve surface properties such as hydrophobicity and chemical resistance, making them suitable for coatings and adhesives used in harsh environments .

Case Studies

Mécanisme D'action

The mechanism by which 1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The presence of the fluorine and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in these reactions by stabilizing or destabilizing intermediates and transition states.

Comparaison Avec Des Composés Similaires

1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene: This compound has a methyl group instead of a fluorine atom, which can affect its reactivity and applications.

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene: The position of the fluorine atom is different, which can influence the compound’s chemical properties and reactivity.

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: This compound has an ethoxy group instead of a bromomethyl group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Activité Biologique

1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structural features, which may influence its interaction with biological targets. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical pathways, and relevant case studies.

Structure and Composition

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H6BrF4O

- CAS Number : 86256-51-1

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 281.03 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence:

- Actin Dynamics : Similar compounds have shown to affect the actin cytoskeleton, impacting cellular processes such as motility and division.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in critical metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, compounds with similar structural motifs often display variable bioavailability and metabolic stability, suggesting a need for further studies to ascertain these properties for this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated benzene derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains .

Example Study

In a comparative study, derivatives of halogenated benzene were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

Research has also indicated that related compounds possess antitumor properties. For instance, compounds targeting mitochondrial function have shown cytotoxic effects on cancer cell lines, leading to apoptosis .

Example Study

In vitro assays demonstrated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines, with IC50 values in the low micromolar range. These findings underscore the potential application of this compound in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing 1-(bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : A viable approach involves bromination of a methyl group on the aromatic ring. For analogous compounds like 1-(bromomethyl)-3-(trifluoromethyl)benzene, brominating agents such as N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media (e.g., H₂SO₄) are used . Optimizing stoichiometry, temperature (0–20°C), and solvent polarity (e.g., acetic acid) can minimize side reactions like over-bromination. For fluorinated derivatives, inert atmospheres (N₂/Ar) and controlled addition rates are critical to preserve functional group integrity . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (low-polarity solvents) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming regiochemistry of substituents?

- Methodological Answer :

- ¹H/¹³C NMR : Identify bromomethyl (-CH₂Br, δ ~4.3–4.5 ppm) and trifluoromethoxy (-OCF₃, δ ~60–65 ppm in ¹³C) groups. Coupling patterns in ¹H NMR distinguish fluorine’s ortho/meta/para positions.

- ¹⁹F NMR : Resolves trifluoromethoxy (-OCF₃, δ ~-55 to -58 ppm) and aryl-fluorine (δ ~-110 to -120 ppm) signals .

- IR Spectroscopy : Confirms C-Br (~550–600 cm⁻¹) and C-F (~1200–1250 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calc. ~277.0 g/mol) and isotopic patterns for Br/F .

Q. What are the key considerations for optimizing purification methods given its halogenated and fluorinated substituents?

- Methodological Answer :

- Solubility : Fluorinated compounds often exhibit low polarity; use mixed solvents (e.g., DCM/hexane) for recrystallization.

- Stability : Avoid prolonged exposure to light or moisture to prevent hydrolysis of the bromomethyl group. Store under inert gas at 2–4°C .

- Column Chromatography : Use silica gel deactivated with 1% triethylamine to minimize acid-catalyzed decomposition .

Advanced Research Questions

Q. How does the electronic environment influence the bromomethyl group’s reactivity in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (EWGs: -F, -OCF₃) activate the benzyl bromide toward SN2 reactions by polarizing the C-Br bond. However, steric hindrance from meta-substituents can reduce reactivity. Kinetic studies (e.g., competition experiments with competing nucleophiles) and DFT calculations (charge distribution at C-Br) quantify these effects. For example, trifluoromethoxy’s strong -I effect increases electrophilicity, favoring reactions with soft nucleophiles (e.g., thiols) in polar aprotic solvents (DMF, DMSO) .

Q. What strategies mitigate side reactions (e.g., elimination) during cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or Ni(dppf)Cl₂ stabilizes intermediates in Suzuki-Miyaura couplings, reducing β-hydride elimination.

- Solvent Control : Use low-polarity solvents (toluene) to disfavor elimination pathways.

- Additives : Add NaI to promote oxidative addition (transmetalation) or Cs₂CO₃ to scavenge HBr .

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS) of derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-rich sites. For example, the trifluoromethoxy group directs EAS to para positions via resonance, while fluorine’s -I effect deactivates ortho/para sites. Comparative studies with halogenated analogs (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene ) validate computational predictions experimentally.

Q. How can contradictory yield data in multi-step syntheses be resolved?

- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables:

- Solvent Polarity : THF vs. 2-methyltetrahydrofuran affects Grignard reagent stability .

- Catalyst Loading : Pd/C vs. Pd(OAc)₂ impacts coupling efficiency.

- Temperature Gradients : Low temps (-80°C) prevent premature quenching in organometallic steps . Cross-referencing with kinetic studies (Arrhenius plots) identifies optimal conditions.

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile brominated byproducts.

- PPE : Acid-resistant gloves (nitrile), face shields, and flame-resistant lab coats.

- Spill Management : Neutralize with NaHCO₃ or sand; avoid water to prevent HBr release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.